Ethyl 2-phenylquinoline-3-carboxylate

Catalog No.
S13316064
CAS No.
30160-12-4
M.F
C18H15NO2
M. Wt
277.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-phenylquinoline-3-carboxylate

CAS Number

30160-12-4

Product Name

Ethyl 2-phenylquinoline-3-carboxylate

IUPAC Name

ethyl 2-phenylquinoline-3-carboxylate

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

InChI

InChI=1S/C18H15NO2/c1-2-21-18(20)15-12-14-10-6-7-11-16(14)19-17(15)13-8-4-3-5-9-13/h3-12H,2H2,1H3

InChI Key

ATUPEWQJOFWXMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1C3=CC=CC=C3

Ethyl 2-phenylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family, characterized by a quinoline core structure with an ethyl ester group at the 3-position and a phenyl substituent at the 2-position. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula of ethyl 2-phenylquinoline-3-carboxylate is C17_{17}H15_{15}NO2_2, and it features a quinoline ring system, which is known for its diverse biological activities.

  • Oxidation: This compound can be oxidized to form corresponding quinoline derivatives, which may exhibit enhanced biological activity.
  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which may have different reactivity profiles.
  • Condensation Reactions: It can participate in condensation reactions, forming more complex structures through interactions with aldehydes or ketones .

Compounds within the quinoline class, including ethyl 2-phenylquinoline-3-carboxylate, are known for their diverse biological activities. These include:

  • Antimicrobial Properties: Quinoline derivatives have shown efficacy against various bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that quinolines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

The synthesis of ethyl 2-phenylquinoline-3-carboxylate can be achieved through several methods:

  • Friedländer Synthesis: This classic method involves the condensation of an aniline derivative with a carbonyl compound in the presence of an acid catalyst, leading to the formation of the quinoline structure.
  • Horner-Wadsworth-Emmons Reaction: This method allows for the introduction of double bonds into the quinoline framework, facilitating the formation of various derivatives .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthetic methods that streamline the process by combining multiple reaction steps into a single operation, enhancing yield and reducing reaction time .

Ethyl 2-phenylquinoline-3-carboxylate has several notable applications:

  • Pharmaceutical Development: Due to its biological activities, it is explored as a lead compound in drug discovery for antimicrobial and anticancer agents.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in creating functionalized quinolines.
  • Material Science: Quinoline derivatives are investigated for their potential use in dyes and pigments due to their unique chromophoric properties.

Studies on the interactions of ethyl 2-phenylquinoline-3-carboxylate with biological targets have revealed insights into its mechanism of action. For instance:

  • Enzyme Inhibition: Research indicates that certain quinolines can inhibit enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.
  • Receptor Binding: Interaction studies have shown that these compounds can bind to specific receptors, influencing cellular signaling pathways related to inflammation and cancer progression .

Similar Compounds

Several compounds share structural similarities with ethyl 2-phenylquinoline-3-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-phenylquinoline-3-carboxylateSimilar quinoline structureDifferent substitution pattern affecting activity
Methyl 2-methylquinoline-3-carboxylateMethyl group at position 2Potentially different solubility and reactivity
Ethyl 6-chloroquinoline-3-carboxylateChlorine substituent at position 6Enhanced antimicrobial properties
Ethyl 2-(4-chlorophenyl)quinoline-3-carboxylatePara-chloro substituent on phenyl groupAltered electronic properties affecting reactivity

These compounds highlight the diversity within the quinoline family while emphasizing the unique characteristics of ethyl 2-phenylquinoline-3-carboxylate that may influence its biological activity and synthetic utility.

Friedländer Annulation Approaches

The Friedländer synthesis represents one of the most fundamental and versatile approaches for constructing ethyl 2-phenylquinoline-3-carboxylate frameworks [1]. This classical methodology involves the condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives through a well-established mechanistic pathway [1]. The reaction can proceed through two viable mechanisms: either through initial aldol condensation followed by imine formation, or through Schiff base formation followed by aldol reaction [1].

Recent investigations have demonstrated that trifluoroacetic acid serves as an effective catalyst for Friedländer annulation reactions targeting quinoline-3-carboxylate derivatives . The mechanism involves rate-limiting aldol adduct formation between the 2-amino substituted carbonyl compound and the ketone substrate, followed by sequential water elimination steps to yield the desired quinoline structure [1]. Temperature optimization studies indicate that reaction conditions between 120-130 degrees Celsius provide optimal conversion rates while maintaining selectivity [3].

Microwave-assisted Friedländer synthesis has emerged as a significant advancement for quinoline preparation [4]. Research demonstrates that microwave irradiation at 160 degrees Celsius using neat acetic acid as both solvent and catalyst achieves quinoline synthesis in five minutes with excellent yields, representing a substantial improvement over conventional heating methods that require several days [4]. This approach offers distinct advantages including reduced reaction times, improved yields, and enhanced green chemistry credentials compared to traditional high-temperature or strong acid methodologies [4].

The substrate scope for Friedländer annulation encompasses various substituted 2-aminobenzaldehydes and ketone partners [5]. Electronic effects of substituents on the aromatic ring significantly influence reaction outcomes, with electron-withdrawing groups generally facilitating the cyclization process [6]. Sterically hindered substrates require elevated temperatures or extended reaction times to achieve satisfactory conversion rates [4].

One-Pot Multicomponent Reaction Strategies

Multicomponent reactions have gained prominence as efficient synthetic strategies for constructing ethyl 2-phenylquinoline-3-carboxylate derivatives [7]. These approaches enable the assembly of complex quinoline structures from three or more readily available starting materials in a single reaction vessel, offering advantages in terms of atom economy and synthetic efficiency [7].

The Doebner reaction represents a significant multicomponent approach involving the reaction of anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acid derivatives [8]. This methodology serves as an alternative to the Pfitzinger reaction and proceeds through either aldol condensation followed by Michael addition, or through initial Schiff base formation [8]. Iron(III) trifluoromethanesulfonate has been demonstrated as an effective catalyst for one-pot Doebner reactions, achieving high atom economy with minimal energy consumption [9].

Recent developments in ionic liquid-mediated synthesis have provided metal-free protocols for quinoline construction [10]. Imidazolium cation-based ionic liquids serve as both reaction medium and catalyst, enabling the formation of quinoline derivatives from anilines and phenylacetaldehydes through carbon-carbon and carbon-nitrogen bond formation sequences [10]. This approach offers environmental advantages including recyclable reaction media, higher yields, and shorter reaction times compared to conventional methods [10].

Multicomponent ApproachStarting MaterialsCatalyst SystemReaction TimeYield Range
Doebner ReactionAniline, Aldehyde, Pyruvic AcidIron(III) Triflate3 hours68-82% [9]
Ionic Liquid MethodAniline, PhenylacetaldehydeImidazolium Ionic Liquid2-4 hours70-90% [10]
Microwave Friedländer2-Aminobenzaldehyde, KetoneAcetic Acid5 minutes85-95% [4]

The one-pot synthesis of styrylquinoline-3-carboxylates has been achieved through successive Arbuzov and Horner-Wadsworth-Emmons reactions [11] [12]. This methodology employs ethyl 4-bromomethyl-2-chloromethylquinoline-3-carboxylate as substrate and demonstrates tolerance for a wide range of substituents without requiring expensive reagents or catalysts [11]. The reaction proceeds smoothly with various aromatic aldehydes, delivering products in yields ranging from 70 to 85 percent [12].

Catalytic Systems for Regioselective Synthesis

Transition metal catalysis has revolutionized the regioselective synthesis of ethyl 2-phenylquinoline-3-carboxylate derivatives [13]. Rhodium-catalyzed systems have demonstrated exceptional utility for quinoline-3-carboxylate formation through novel cyclopropanation-ring expansion pathways [14] [15]. Rhodium(II) espinate complexes catalyze the reaction between indoles and halodiazoacetates, yielding ethyl quinoline-3-carboxylates with yields of 90%, 84%, and 70% for chloro, bromo, and iodo derivatives respectively [14] [15].

Palladium-catalyzed approaches offer complementary regioselectivity patterns for quinoline synthesis [16] [17]. The palladium(II)-catalyzed regioselective synthesis of 3,4-disubstituted quinolines from simple alkenes proceeds through anti-Markovnikov selectivity under oxidative conditions [16]. Rhodium-catalyzed ortho carbon-hydrogen bond activation of arylamines provides access to quinoline carboxylates with excellent regioselectivity using either formic acid as carbon-1 source or copper(II) as oxidant [17].

Catalytic SystemMetal LoadingSubstrate ScopeRegioselectivityTypical Yields
Rhodium(II) Espinate1 mol%Indoles, Halodiazoacetates3-Position70-90% [14]
Palladium(II) Acetate10 mol%Anilines, Alkynes2,3-Positions58-76% [16]
Rhodium(III) Chloride5 mol%Arylamines, Alkynic Estersortho-Selective65-85% [17]

Manganese-catalyzed regioselective hydroboration represents an emerging approach for quinoline functionalization [18]. Well-defined amido-manganese catalysts enable ligand-controlled regiodivergent hydroboration of quinolines, with emphasis on the rarely reported 1,4-regioselectivity [18]. Mechanistic studies reveal that 1,2-hydroboration is kinetically favorable and reversible, while 1,4-hydroboration operates under thermodynamic control [18].

The development of Lewis acid catalytic systems has expanded synthetic options for quinoline construction [19]. Boron trifluoride etherate catalyzed [4+2] cycloaddition reactions of Schiff bases with olefins provide access to tetrahydroquinoline intermediates that undergo aromatization to quinoline products [19]. This methodology has found application in the synthesis of natural quinoline alkaloids, though yields typically remain moderate [19].

Post-Synthetic Functionalization Techniques

Post-synthetic modification strategies have become increasingly important for accessing diverse ethyl 2-phenylquinoline-3-carboxylate derivatives from common precursors [20] [13]. Carbon-hydrogen activation methodologies enable site-selective functionalization of quinoline scaffolds at multiple positions, offering unprecedented control over substitution patterns [13] [21].

Palladium-catalyzed cross-coupling reactions provide versatile platforms for quinoline functionalization [22] [23]. Suzuki-Miyaura cross-coupling of bromoquinoline-3-carboxylate precursors with arylboronic acids proceeds efficiently under microwave irradiation conditions [22]. The reaction tolerates various electronic substituents and achieves yields ranging from 61% to higher values depending on the electronic nature of the coupling partners [22].

Rhodium-catalyzed [3+3]-annulation reactions offer novel approaches for quinoline functionalization [24]. The cascade carbon-carbon and carbon-nitrogen bond formation with cyclopropenones provides access to functionalized 2-quinolones through weak-directing-group-facilitated sequential carbon-hydrogen and carbon-carbon functionalization [24]. These transformations demonstrate excellent functional group tolerance and substrate scope diversity [24].

Functionalization MethodReaction ConditionsPosition SelectivityFunctional Group Tolerance
Suzuki Cross-CouplingMicrowave, 120°C, 40 min6,8-PositionsExcellent [22]
Carbon-Hydrogen ActivationPalladium Catalyst, 90°C2,3,5-PositionsGood [13]
Rhodium AnnulationRoom Temperature, 2 hours2-PositionExcellent [24]

Regioselective hydroboration techniques enable selective reduction and functionalization of quinoline nitrogen heterocycles [18]. Manganese-catalyzed protocols achieve high turnover numbers up to 2500 with satisfactory regioselectivity for 1,4-hydroboration products [18]. This transformation can be further applied to carbon-3-selective functionalization of quinolines, highlighting the synthetic utility of the methodology [18].

Electrochemical functionalization represents an emerging sustainable approach for quinoline modification [25]. Electrochemically assisted Friedländer reactions provide reagent-free methods operating under mild conditions with constant-current electrolysis setups [25]. This methodology achieves high conversion rates with excellent atom economy and successfully synthesizes various substituted quinolines in good to excellent yields [25].

The development of 2,4-bis(styryl)quinoline derivatives represents a significant advancement in the field of quinoline-based antitumor agents [1]. These compounds have demonstrated remarkable anticancer properties through their ability to intercalate with deoxyribonucleic acid and inhibit tubulin polymerization, making them potent candidates for cancer chemotherapy [2].

Synthesis and Structural Characteristics

The 2,4-bis(styryl)quinoline-3-carboxylate derivatives were synthesized using a novel one-pot successive Arbuzov/Horner-Wadsworth-Emmons reaction methodology [1]. This synthetic approach proved to be both efficient and tolerant of various substituents, allowing for the preparation of structurally diverse compounds with good to excellent yields ranging from 60 to 85 percent [1]. The key structural feature of these compounds is the presence of styryl groups at both the 2- and 4-positions of the quinoline ring, which contributes significantly to their biological activity [2].

Impact of Substituent Patterns on Biological Efficacy

The biological activity of quinoline derivatives is profoundly influenced by the nature, position, and electronic properties of substituents attached to the quinoline core [12] [13]. Understanding these structure-activity relationships is crucial for rational drug design and optimization of therapeutic efficacy [13].

Electronic Effects and Molecular Properties

The electronic nature of substituents significantly affects the biological activity of quinoline derivatives [14]. Electron-withdrawing groups, such as nitro, halogen, and carbonyl functionalities, generally enhance biological activity by modulating the electron density distribution within the quinoline ring system [6] [7]. This electronic modulation affects the compounds' ability to interact with biological targets, including deoxyribonucleic acid, proteins, and enzymes [14].

Conversely, electron-donating groups, including methoxy, amino, and alkyl substituents, can either enhance or diminish activity depending on their position and the specific biological target [13]. The balance between electronic effects and steric considerations determines the optimal substitution pattern for maximum biological efficacy [13].

Positional Substitution Effects

PositionOptimal SubstituentsEffect on ActivityMechanism of EnhancementExamples
C-2Phenyl, styryl groupsEssential for bindingFacilitates intercalation and π-π stacking2-phenylquinoline derivatives
C-3Carboxylate, carboxamideCritical for selectivityHydrogen bonding with targetsEthyl 3-carboxylate
C-4Amino, hydroxy groupsDetermines potencyDirect target interaction4-aminoquinolines
C-6Methoxy, fluoroEnhances permeabilityMembrane penetration6-methoxyquinolines
C-7Methoxy preferredImproves solubilityAqueous solubility balance7-methoxyquinolines
C-8Hydroxyl, methoxyChelation propertiesMetal coordination8-hydroxyquinoline

The C-2 position of the quinoline ring is particularly crucial for biological activity, especially in antitumor applications [3] [1]. Bulky hydrophobic substituents at this position are necessary for optimal interaction with target proteins and deoxyribonucleic acid [15]. The presence of phenyl or styryl groups at C-2 facilitates π-π stacking interactions and enhances the compounds' ability to intercalate with deoxyribonucleic acid [3] [1].

Lipophilicity and Bioavailability Considerations

The lipophilicity of quinoline derivatives, as measured by partition coefficient values, significantly influences their pharmacokinetic properties and biological efficacy [16] [17]. Studies have shown that quinoline-1,4-quinone hybrids exhibit relatively low lipophilicity values, ranging from 1.65 to 5.06, with the highest values observed for compounds containing naphthoquinone moieties [16].

The introduction of nitrogen atoms into the quinoline structure reduces lipophilicity, affecting membrane permeability and bioavailability [16]. However, this reduction can be beneficial for oral bioavailability, as compounds with moderate lipophilicity often exhibit better absorption and distribution profiles [16]. The tested compounds generally meet Lipinski's rule of five criteria, indicating good drug-like properties [16].

Structure-Activity Relationship Optimization Strategies

The development of effective quinoline-based therapeutics requires careful consideration of multiple structural parameters [13]. Fluorine substitution has emerged as a particularly effective strategy, with fluoro-substituted derivatives often outperforming chloro- and methyl-substituted analogues in terms of biological potency [13]. The superior performance of fluorine substituents is attributed to their optimal size, electronegativity, and ability to form unique interactions with biological targets [13].

Alkyl chain length connecting different pharmacophores also influences bioactivity [13]. Studies have demonstrated that three-carbon alkyl linkers are optimal for anti-inflammatory activity, while different chain lengths may be preferred for other biological activities [13]. This finding highlights the importance of systematic structure-activity relationship studies in optimizing therapeutic efficacy [13].

Molecular Docking and Binding Affinity Studies

Computational molecular docking studies have provided valuable insights into the binding mechanisms of quinoline derivatives with their biological targets [18] [19]. The binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives with anticancer protein CB1a revealed values ranging from -5.3 to -6.1 kilocalories per mole, indicating strong protein-ligand interactions [18].

The docking studies identified specific amino acid residues involved in ligand binding, including isoleucine, lysine, valine, phenylalanine, and tryptophan [18]. These interactions involve hydrogen bonding, π-π stacking, and hydrophobic contacts that stabilize the protein-ligand complexes [18]. Understanding these molecular interactions provides a foundation for rational drug design and further optimization of quinoline-based therapeutics [18].

Impact on Drug Development

The comprehensive understanding of substituent effects on quinoline biological efficacy has significant implications for drug development [12] [13]. The ability to predict and optimize biological activity through systematic structural modifications accelerates the discovery of new therapeutic agents [13]. Furthermore, the established structure-activity relationships provide guidance for avoiding potentially toxic or inactive modifications [13].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

277.110278721 g/mol

Monoisotopic Mass

277.110278721 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types